![molecular formula C17H17ClN2O2 B238765 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)
3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide, also known as CINPA1, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a significant impact on the biochemical and physiological processes of cells, making it a valuable tool for researchers studying various diseases and conditions.
Mécanisme D'action
3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide inhibits the activity of the BECN1/PIK3C3 complex, which is involved in the process of autophagy. This complex is responsible for the formation of autophagosomes, which are involved in the degradation of cellular components. By inhibiting this complex, this compound prevents the formation of autophagosomes and the degradation of cellular components, leading to the accumulation of autophagosomes and the inhibition of autophagy.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the biochemical and physiological processes of cells. It inhibits autophagy, which can lead to the accumulation of toxic proteins and the inhibition of cell growth. It also induces apoptosis in cancer cells, leading to the death of these cells. In neurodegenerative disease research, this compound has been shown to improve neuronal survival and reduce the accumulation of toxic proteins, making it a potential treatment for diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its specificity. It targets the BECN1/PIK3C3 complex, making it a valuable tool for researchers studying autophagy. It has also been shown to have anti-cancer properties and potential for the treatment of neurodegenerative diseases.
One limitation of using this compound in lab experiments is its toxicity. It has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments. Additionally, it may not be effective in all types of cancer cells, making it important for researchers to carefully select the cell lines they use in their experiments.
Orientations Futures
There are several future directions for research on 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to determine its efficacy in treating these diseases and to identify any potential side effects.
Another area of interest is its potential as a treatment for other types of cancer. Further research is needed to determine its efficacy in different types of cancer cells and to identify any potential side effects.
Finally, further research is needed to identify any potential drug interactions or contraindications with this compound. This information will be important for researchers and clinicians to determine the safety and efficacy of using this compound in clinical settings.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research. It has been shown to have a significant impact on the biochemical and physiological processes of cells, making it a valuable tool for researchers studying various diseases and conditions. Its specificity and potential as a treatment for neurodegenerative diseases and cancer make it an area of interest for future research. However, its toxicity and potential drug interactions must be carefully considered when using it in lab experiments and clinical settings.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide involves several steps, including the reaction of 4-aminobenzamide with isobutyryl chloride, followed by the reaction of the resulting compound with 4-nitrophenyl chloroformate. The final step involves the reaction of the resulting compound with thionyl chloride and 3-chlorobenzoic acid. The compound is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been used in various scientific research studies, including the study of autophagy, cancer, and neurodegenerative diseases. It has been shown to inhibit the activity of the BECN1/PIK3C3 complex, which is involved in the process of autophagy. This inhibition leads to the accumulation of autophagosomes and the inhibition of autophagy, making it a valuable tool for researchers studying this process.
This compound has also been shown to have anti-cancer properties, as it inhibits the growth of cancer cells and induces apoptosis. It has been used in studies of breast cancer, lung cancer, and melanoma, among others.
In neurodegenerative disease research, this compound has been shown to improve neuronal survival and reduce the accumulation of toxic proteins, making it a potential treatment for diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C17H17ClN2O2 |
|---|---|
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
3-chloro-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-11(2)16(21)19-14-6-8-15(9-7-14)20-17(22)12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
XJGTZYYJKFZFAL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
SMILES canonique |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



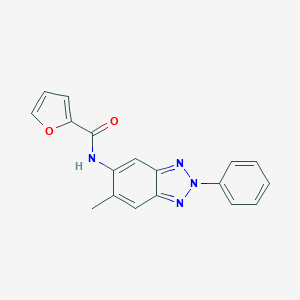
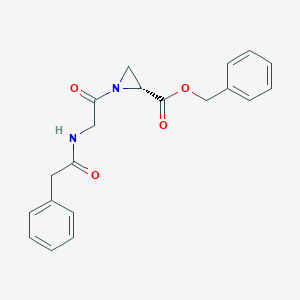
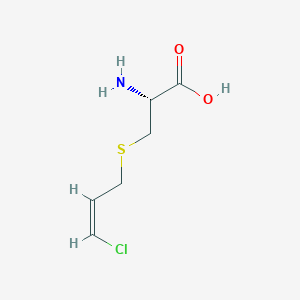
![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
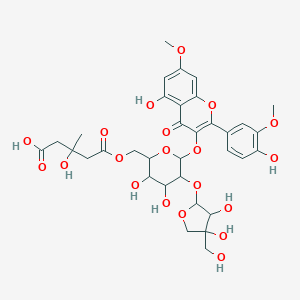
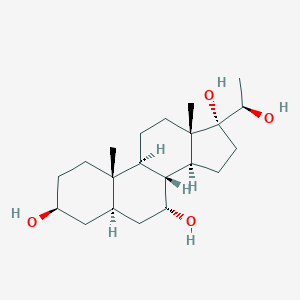
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
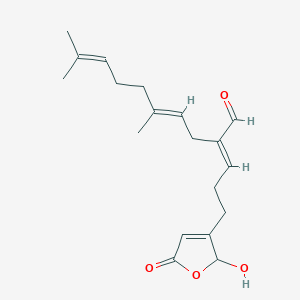
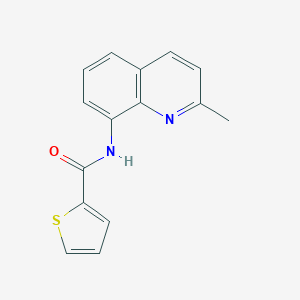
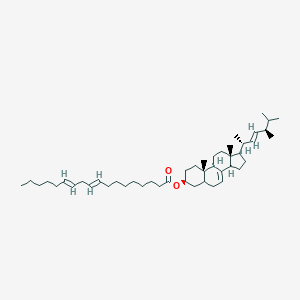
![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)